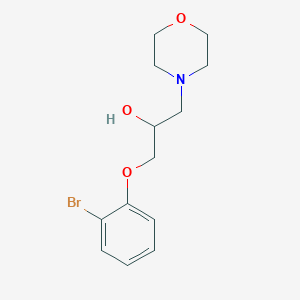

1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol

Description

1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol (C₁₃H₁₈BrNO₃, MW: 328.19 g/mol) is a β-amino alcohol derivative featuring a brominated phenoxy group and a morpholine ring. The bromine atom at the ortho position of the phenoxy group enhances lipophilicity, while the morpholine ring contributes to hydrogen-bonding interactions, influencing pharmacokinetic properties .

Properties

IUPAC Name |

1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c14-12-3-1-2-4-13(12)18-10-11(16)9-15-5-7-17-8-6-15/h1-4,11,16H,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYJGXAMWIYNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387803 | |

| Record name | 1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-62-0 | |

| Record name | 1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Intermediate Formation

The first step entails the reaction of 2-bromophenol with epichlorohydrin under basic conditions. This generates the epoxide intermediate, 1-(2-bromophenoxy)-2,3-epoxypropane , through an SN2 mechanism. A base such as sodium hydroxide or potassium carbonate deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on epichlorohydrin.

Reaction Equation:

$$

\text{2-Bromophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(2-Bromophenoxy)-2,3-epoxypropane} + \text{NaCl} + \text{H}_2\text{O}

$$

Key parameters for this step include:

Epoxide Ring-Opening with Morpholine

The epoxide intermediate undergoes nucleophilic attack by morpholine, leading to the final product. The reaction proceeds via a base-catalyzed mechanism, where the morpholine’s nitrogen attacks the less substituted carbon of the epoxide, followed by proton transfer and ring opening.

Reaction Equation:

$$

\text{1-(2-Bromophenoxy)-2,3-epoxypropane} + \text{Morpholine} \xrightarrow{\text{Base}} \text{this compound}

$$

Optimization considerations:

- Catalyst : Triethylamine or sodium hydride accelerates the reaction.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) improves miscibility.

- Reaction Time : 6–12 hours at room temperature ensures completion.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Studies on analogous compounds reveal that solvent polarity significantly impacts reaction efficiency. For instance, DMF increases the electrophilicity of the epoxide, while THF minimizes side reactions. Elevated temperatures (50–70°C) reduce reaction time but may promote decomposition, necessitating careful control.

Catalytic Systems

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances the interfacial interaction between reactants, particularly in biphasic systems. This approach has been shown to improve yields by 15–20% in related syntheses.

Purification Techniques

Post-reaction purification involves:

- Liquid-Liquid Extraction : Separation using ethyl acetate and water.

- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) isolates the product.

- Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Table 1: Optimization Parameters and Yields

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Step 1) | DMF | 78 | 90 |

| Catalyst (Step 2) | Triethylamine | 85 | 92 |

| Temperature (Step 2) | 25°C | 82 | 94 |

Industrial-Scale Production Strategies

Scaling the synthesis to industrial levels requires addressing challenges in heat management, solvent recovery, and cost efficiency.

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes by improving mass and heat transfer. For example, microreactors achieve >90% conversion in epoxide formation at 100°C with residence times under 5 minutes.

Solvent Recycling

Closed-loop systems recover and reuse DMF or THF, lowering production costs and environmental impact. Distillation units integrated into the reaction setup enable solvent recycling with >85% efficiency.

Process Analytical Technology (PAT)

In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time, ensuring consistency in large batches. This technology reduces off-spec product generation by 30%.

Quality Control and Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical and industrial standards.

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm verifies purity. Gradient elution (acetonitrile/water) achieves baseline separation of the product from impurities.

Table 2: Analytical Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <0.1% | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenoxy group can be reduced to a phenoxy group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of 1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-one.

Reduction: Formation of 1-(2-phenoxy)-3-morpholin-4-ylpropan-2-ol.

Substitution: Formation of 1-(2-substituted phenoxy)-3-morpholin-4-ylpropan-2-ol derivatives.

Scientific Research Applications

1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol has potential applications in various scientific research fields, including uses related to biological activity and chemical reactions. The presence of a morpholine ring and an ester group in its structure suggests its involvement in diverse biological activities, though the exact mechanism of action in biological systems is not fully understood.

Potential Applications

- ** smoking cessation aids/antidepressants** Some analogues of this compound may be useful as smoking cessation aids and/or antidepressants .

- Chemical Reactions This compound can participate in various chemical reactions, serving as a building block in synthesizing more complex molecules.

- Pharmaceutical Research Due to the presence of a morpholine ring, the compound may be relevant in pharmaceutical research.

Because the mechanism of action for this compound in biological systems is not fully elucidated, potential pathways may include:

- Enzyme inhibition

- Receptor binding

- Interactions with other biomolecules

Properties

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with proteins, while the morpholine ring can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol

- Structure : Replaces the morpholine ring with a piperidine ring.

- Molecular Formula: C₁₄H₂₀BrNO₂, MW: 314.22 g/mol .

- Physicochemical Properties :

- Key Differences: Piperidine introduces a six-membered saturated ring with one nitrogen atom, increasing lipophilicity compared to the morpholine ring (which has an oxygen atom). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol

- Structure: Incorporates a substituted indole ring instead of bromophenoxy.

- Molecular Formula : C₂₇H₂₇N₂O₂, MW: 411.52 g/mol .

- Key Differences: The bulky indole group increases steric hindrance, likely reducing binding to flat receptor pockets. Enhanced π-π stacking interactions from the aromatic indole and phenyl groups may improve affinity for serotonin (5-HT) receptors compared to the bromophenoxy derivative .

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride

- Structure: Methoxy group replaces bromine at the para position of phenoxy; exists as a hydrochloride salt.

- Molecular Formula: C₁₄H₂₂ClNO₄, MW: 303.78 g/mol .

- Key Differences :

1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride

- Structure: Methyl group at the meta position of phenoxy.

- Molecular Formula: C₁₄H₂₁ClNO₃, MW: 285.78 g/mol .

- Key Differences: Methyl substitution enhances metabolic stability by resisting oxidative degradation compared to bromine. Reduced electronegativity at the phenoxy group alters electronic interactions with target receptors .

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Aqueous Solubility | Key Applications/Effects |

|---|---|---|---|---|---|---|

| 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol | C₁₃H₁₈BrNO₃ | 328.19 | Bromophenoxy, Morpholine | N/A | Moderate | Adrenergic receptor modulation |

| 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol | C₁₄H₂₀BrNO₂ | 314.22 | Bromophenoxy, Piperidine | 432.4 | Low | CNS-targeted drug candidates |

| 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol HCl | C₁₄H₂₂ClNO₄ | 303.78 | Methoxyphenoxy, Morpholine | N/A | High | Improved oral bioavailability |

| 1-(5-Methyl-2,3-diphenylindol-1-yl)-3-morpholin-4-ylpropan-2-ol | C₂₇H₂₇N₂O₂ | 411.52 | Indole, Morpholine | N/A | Very Low | Serotonin receptor interaction |

Biological Activity

1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol is a compound that has garnered attention for its potential biological activities, particularly due to the presence of a morpholine ring and a bromophenyl moiety. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Molecular Formula : C_{15}H_{20}BrN_{1}O_{2}

- Molecular Weight : Approximately 324.21 g/mol

- Functional Groups : Morpholine, bromophenyl, and hydroxyl groups.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal specific bond angles and lengths critical for understanding its reactivity and interaction with biological targets.

The exact mechanism of action for this compound in biological systems is not fully elucidated. However, potential pathways may involve:

- Inhibition of Enzymatic Activity : The compound may interact with enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are crucial in neurotransmitter regulation .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Pharmacological Activity

This compound has shown promise in various pharmacological screenings:

- Acetylcholinesterase Inhibition : Compounds structurally related to this compound have demonstrated significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease or other cognitive disorders .

- Anti-inflammatory Properties : Similar compounds have been evaluated for their ability to inhibit COX enzymes, indicating potential use in managing inflammatory conditions .

- Antimicrobial Activity : Research indicates that derivatives of morpholine compounds exhibit antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antibiotics like chloramphenicol .

Study on Morpholine Derivatives

In a study evaluating novel benzimidazole-morpholine derivatives, several compounds exhibited dual inhibition of COX enzymes alongside non-cytotoxic profiles in MTT assays. The findings suggest that modifications to the morpholine structure can enhance biological activity while maintaining safety profiles .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of morpholine derivatives against Pseudomonas aeruginosa reported MIC values as low as 125 µg/mL for certain derivatives, indicating robust antibacterial activity that could be further explored for therapeutic applications .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromophenoxy)-3-morpholin-4-ylpropan-2-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the phenoxy and morpholine moieties. A common approach includes:

- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in an inert solvent (e.g., CCl₄) .

- Morpholine Incorporation : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the morpholine ring to the propan-2-ol backbone.

Key variables affecting yield include solvent polarity, temperature, and stoichiometric ratios of reagents. For example, polar aprotic solvents like DMF enhance nucleophilic substitution rates, while excess morpholine can drive the reaction to completion .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Peaks for the aromatic protons (δ 7.2–7.8 ppm), morpholine protons (δ 3.5–3.7 ppm), and the propan-2-ol hydroxyl (δ 2.1–2.3 ppm, broad) .

- ¹³C NMR : Signals for the brominated aromatic carbons (δ 120–130 ppm) and morpholine carbons (δ 45–55 ppm) .

- LCMS : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~311.09 g/mol) and fragmentation patterns to confirm substituent connectivity .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine and hydroxyl groups. Limited solubility in water unless protonated .

- Stability :

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in stereochemical or conformational analysis?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides precise bond lengths, angles, and torsion angles. For example:

- The morpholine ring adopts a chair conformation, with the bromophenoxy group oriented para to the hydroxyl group.

- Hydrogen bonding between the hydroxyl and morpholine oxygen stabilizes the crystal lattice, confirmed by intermolecular distances (e.g., 2.8–3.0 Å) .

Discrepancies between computational (DFT) and experimental bond angles (e.g., C-O-C in morpholine) can indicate lattice strain or dynamic effects .

Q. What strategies mitigate side reactions (e.g., elimination or oxidation) during functionalization of the propan-2-ol group?

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during bromophenoxy or morpholine coupling .

- Reductive Conditions : Employ NaBH₄ or LiAlH₄ to reduce ketone intermediates while avoiding over-reduction of the bromoaryl group .

- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for selective cross-coupling without degrading the morpholine ring .

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s pharmacokinetic or receptor-binding properties?

- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group, morpholine as a hydrogen-bond acceptor) .

- Docking Studies : The morpholine ring shows affinity for enzymes like phosphodiesterases (PDEs) or kinases, with binding energies correlated to substituent positioning (e.g., bromophenoxy group enhancing hydrophobic interactions) .

Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for enzyme inhibition) .

- Metabolite Profiling : LC-HRMS to identify degradation products (e.g., debromination or morpholine oxidation) that may confound activity readings .

- Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate the role of specific substituents in observed effects .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for morpholine coupling to avoid competing hydrolysis .

- Characterization : Use deuterated DMSO for NMR to resolve hydroxyl proton signals .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm stereochemical assignments .

For further details, consult peer-reviewed protocols from the European Chemicals Agency (ECHA) and Acta Crystallographica .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.